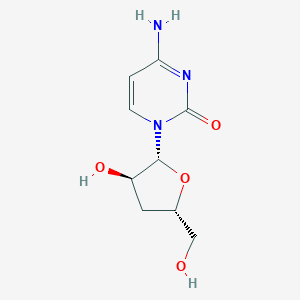

3'-Deoxycytidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHOTKZTEUZTHX-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990793 | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-33-2 | |

| Record name | 3′-Deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Deoxycytidine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxycytidine is a synthetic pyrimidine nucleoside analog that has garnered significant interest in the fields of oncology and virology. Structurally similar to the endogenous nucleoside deoxycytidine, it lacks the hydroxyl group at the 3' position of the deoxyribose sugar moiety. This modification is critical to its mechanism of action, enabling it to act as a chain terminator during nucleic acid synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent.

Chemical Structure and Identification

This compound is systematically named 4-amino-1-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one. Its chemical identity is further defined by the following identifiers:

| Identifier | Value |

| CAS Number | 7057-33-2[1] |

| Molecular Formula | C₉H₁₃N₃O₄[1] |

| Molecular Weight | 227.22 g/mol [1] |

| IUPAC Name | 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

| InChI Key | ZHHOTKZTEUZTHX-SHYZEUOFSA-N |

| SMILES | C1--INVALID-LINK--N2C=CC(=NC2=O)N">C@HCO |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are limited. The following table includes available data, alongside data for the closely related isomer, 2'-Deoxycytidine, for comparative purposes. It is crucial to note that the properties of these isomers may differ.

| Property | This compound | 2'-Deoxycytidine (for comparison) |

| Melting Point | Data not available | 207-210 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Soluble in DMSO | Water: 870 mg/mL[2] |

| pKa | Data not available | Data not available |

| Appearance | White to light yellow solid | White powder |

Biological Activity and Mechanism of Action

This compound exhibits both anticancer and antiviral properties, primarily by interfering with nucleic acid synthesis. Its proposed mechanism of action involves several key steps:

-

Cellular Uptake and Phosphorylation: this compound is transported into the cell where it is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-dCTP). Deoxycytidine kinase is a key enzyme in the initial phosphorylation step.

-

Inhibition of Nucleic Acid Synthesis: As a nucleoside analog, 3'-dCTP can be incorporated into growing DNA and RNA chains by DNA and RNA polymerases, respectively. Due to the absence of a 3'-hydroxyl group, the addition of the subsequent nucleotide is blocked, leading to chain termination and the inhibition of DNA and RNA synthesis.

-

Inhibition of Pre-ribosomal RNA Synthesis: this compound has been identified as a selective inhibitor of pre-ribosomal RNA (rRNA) in HeLa cells. The disruption of ribosome biogenesis is a key target for anticancer drug development.

-

Induction of Apoptosis: By disrupting essential cellular processes such as DNA replication and ribosome synthesis, this compound can trigger programmed cell death, or apoptosis. This is a common mechanism of action for many anticancer and antiviral nucleoside analogs.

The following diagram illustrates the metabolic activation of this compound and its subsequent effects on cellular processes.

The induction of apoptosis by this compound likely proceeds through the intrinsic (mitochondrial) pathway, a common consequence of DNA damage and metabolic stress.

References

3'-Deoxycytidine's Mechanism of Action in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Deoxycytidine is a nucleoside analog that serves as a potent inhibitor of DNA synthesis. Its mechanism of action is centered on its ability to act as a chain terminator after being anabolically converted to its triphosphate form. This guide provides an in-depth analysis of the molecular mechanisms underpinning the action of this compound, detailing its activation, incorporation into DNA, and the subsequent termination of chain elongation. Quantitative data on the inhibition of relevant enzymes are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its function and evaluation.

Core Mechanism of Action: Chain Termination

The primary mechanism by which this compound exerts its inhibitory effect on DNA synthesis is through chain termination. Structurally, it is a derivative of the natural deoxynucleoside, deoxycytidine, but critically lacks a hydroxyl group at the 3' position of the deoxyribose sugar.

DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). The absence of the 3'-hydroxyl group in this compound, once it is incorporated into the nascent DNA strand, makes it impossible for the DNA polymerase to add the next nucleotide, thus halting further elongation of the DNA chain.

Metabolic Activation Pathway

For this compound to become an active inhibitor of DNA synthesis, it must first be phosphorylated to its triphosphate derivative, this compound triphosphate (3'-dCTP). This bioactivation is a multi-step process initiated by cellular kinases.

The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (3'-dCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) . Subsequently, other cellular kinases convert 3'-dCMP to this compound diphosphate (3'-dCDP) and finally to the active triphosphate form, 3'-dCTP. This active metabolite can then compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA chain by DNA polymerases.

The Renaissance of 3'-Deoxycytidine Analogs: A Technical Guide to Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxycytidine and its analogs represent a pivotal class of nucleoside derivatives with significant therapeutic applications, primarily as antiviral and anticancer agents. Their mechanism of action, centered on the inhibition of DNA synthesis and the induction of apoptosis, has spurred extensive research into the discovery and synthesis of novel analogs with improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the core aspects of this compound analog development, including detailed synthetic methodologies, comprehensive biological activity data, and elucidation of the key signaling pathways they modulate. Experimental protocols for crucial assays are provided to facilitate further research and development in this promising field.

Introduction

Nucleoside analogs have long been a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these compounds can competitively inhibit essential enzymes involved in nucleic acid synthesis or be incorporated into growing DNA or RNA chains, leading to chain termination. This compound is a naturally occurring nucleoside that lacks the hydroxyl group at the 3' position of the ribose sugar, a modification that forms the basis for a large family of synthetic analogs with potent biological activity.

The primary mechanism of action for most this compound analogs involves their intracellular phosphorylation to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a substrate for DNA polymerases, leading to the termination of DNA chain elongation. Furthermore, some analogs have been shown to inhibit other key enzymes in nucleotide metabolism, such as ribonucleotide reductase.[1][2][3][4] This multifaceted approach to disrupting DNA replication underscores their efficacy in rapidly proliferating cells, such as cancer cells and virus-infected cells.

Synthesis of this compound Analogs

The synthesis of this compound analogs is a cornerstone of their development. Various chemical strategies have been devised to introduce modifications at the 3'-position of the cytidine scaffold, as well as at other positions of the sugar or base moiety. Below are detailed protocols for the synthesis of two prominent this compound analogs: 3'-Azido-3'-deoxycytidine and Zalcitabine (2',3'-dideoxycytidine).

Experimental Protocol: Synthesis of 3'-Azido-3'-deoxycytidine

This protocol outlines a common synthetic route to 3'-azido-3'-deoxycytidine, a key intermediate for various other analogs.[5]

Materials:

-

1-(2-Deoxy-3-O-mesyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 1-(2-Deoxy-3-O-mesyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine (1.4 mmol) and sodium azide (1.54 mmol) in DMF (6 ml).

-

Stir the reaction mixture at 95°C for 4.5 hours.

-

After cooling, triturate the mixture with iced water (25 ml).

-

Extract the resulting sticky white solid with ethyl acetate (3 x 15 ml).

-

Wash the combined organic layers with water (2 x 15 ml).

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography to obtain 3'-azido-3'-deoxythymidine.

-

Further chemical modifications can be employed to convert the thymine base to cytosine, yielding 3'-azido-3'-deoxycytidine.

Experimental Protocol: Synthesis of Zalcitabine (ddC)

This protocol describes a sustainable method for the synthesis of Zalcitabine (ddC), a well-known anti-HIV drug, starting from ribonucleosides.

Materials:

-

Uridine

-

Reagents for xanthate formation (e.g., carbon disulfide, sodium hydroxide, alkyl halide)

-

Radical initiator (e.g., 1,1'-azobis(cyclohexanecarbonitrile))

-

Radical reducing agent (e.g., tris(trimethylsilyl)silane)

-

Deprotection reagents (e.g., tetrabutylammonium fluoride or camphorsulfonic acid)

-

Reagents for conversion of uracil to cytosine

Procedure:

-

Protect the 5'-hydroxyl group of uridine.

-

Perform a Barton-McCombie deoxygenation of the 2' and 3'-hydroxyl groups via the formation of a bis-xanthate derivative.

-

Conduct a radical-mediated reduction of the bis-xanthate to yield the 2',3'-dideoxyuridine derivative.

-

Deprotect the 5'-hydroxyl group.

-

Convert the uracil base to a cytosine base through a multi-step process typically involving amination.

-

Purify the final product, Zalcitabine, by chromatography.

Biological Activity and Data Presentation

The biological activity of this compound analogs is typically evaluated through a series of in vitro assays to determine their efficacy against cancer cell lines or viruses, as well as their cytotoxicity towards host cells.

Quantitative Data Summary

The following tables summarize the reported biological activities of several this compound analogs.

Table 1: Anticancer Activity of this compound Analogs

| Compound | Cell Line | Assay Type | IC50 / ED50 (µM) | Reference |

| 2'-Deoxy-2'-methylidene-5-fluorocytidine | L1210 Leukemia | Cytotoxicity | 1.2 | |

| 2'-Deoxy-2'-methylidenecytidine | L1210 Leukemia | Cytotoxicity | 0.3 | |

| 2'-Deoxy-2'-methylidene-5-fluorocytidine | P388 Leukemia | Cytotoxicity | 0.6 | |

| 2'-Deoxy-2'-methylidenecytidine | P388 Leukemia | Cytotoxicity | 0.4 | |

| 2'-Deoxy-2'-methylidene-5-fluorocytidine | Sarcoma 180 | Cytotoxicity | 1.5 | |

| 2'-Deoxy-2'-methylidenecytidine | Sarcoma 180 | Cytotoxicity | 1.5 | |

| 2'-Deoxy-2'-methylidene-5-fluorocytidine | CCRF-CEM Leukemia | Cytotoxicity | 0.05 | |

| 2'-Deoxy-2'-methylidenecytidine | CCRF-CEM Leukemia | Cytotoxicity | 0.03 | |

| 5-aza-2'-deoxycytidine (Decitabine) | Various | Cytotoxicity | Varies |

Table 2: Antiviral Activity of this compound Analogs

| Compound | Virus | Cell Line | IC50 (µM) | Selectivity Index | Reference |

| 3'-Fluoro-2',3'-dideoxythymidine (FddThd) | HIV | MT4 | 0.001 | 197 | |

| 3'-Azido-2',3'-dideoxythymidine (AzddThd) | HIV | MT4 | 0.004 | 5000 | |

| 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) | HIV | MT4 | 0.04 | 500 | |

| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | HIV | MT4 | 0.36 | 677 | |

| 1-(2,3-dideoxy-2-fluoro-β-D-threopentofuranosyl)cytosine | HIV-1 | Lymphoblastoid | 0.65 | N/A | |

| Emtricitabine (FTC) | HIV | Various | Varies | Varies | |

| Zalcitabine (ddC) | HIV | Various | Varies | Varies |

Table 3: Inhibition of Key Enzymes by this compound Analog Triphosphates

| Compound Triphosphate | Enzyme | Ki (µM) | Reference |

| (-)-2'-deoxy-3'-thiacytidine-5'-triphosphate (3TC-TP) | HIV-1 Reverse Transcriptase | 10-16 | |

| (-)-2'-deoxy-3'-thiacytidine-5'-triphosphate (3TC-TP) | Human DNA Polymerase γ | 10-16 | |

| Various dideoxynucleoside triphosphates | Human DNA Polymerases α, β, γ | Varies | |

| 2',2'-difluorodeoxycytidine-5'-diphosphate (dFdCDP) | Ribonucleoside Diphosphate Reductase | 4 |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound analogs are a direct result of their interference with critical cellular and viral enzymatic pathways.

Activation and DNA Incorporation Pathway

The primary mechanism involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into DNA.

References

- 1. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of 3'-Deoxycytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxycytidine is a pyrimidine nucleoside analog that has demonstrated notable biological activity in preclinical in vitro studies. As a modified version of the natural nucleoside deoxycytidine, it has the potential to interfere with nucleic acid synthesis and other vital cellular processes, making it a compound of interest in the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its antiproliferative effects, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Quantitative Analysis of Antiproliferative Activity

The in vitro efficacy of this compound has been quantified across various cancer cell lines. The half-maximal effective concentration (ED50), a measure of the compound's potency in inhibiting cell growth by 50%, has been determined for several leukemia and sarcoma cell lines.

| Cell Line | Cancer Type | ED50 (µM) | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 25 | [1] |

| L1210 | Lymphocytic Leukemia | 5 | [1] |

| P388 | Lymphocytic Leukemia | 2.5 | [1] |

| S-180 | Sarcoma | 15 | [1] |

Mechanism of Action

The primary mechanism of action of this compound is attributed to its role as a DNA chain terminator. Upon cellular uptake, it is phosphorylated to its active triphosphate form, this compound triphosphate (3'-dCTP). This analog can then be incorporated into a growing DNA strand by DNA polymerases. However, due to the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, the formation of a phosphodiester bond with the next incoming nucleotide is prevented, leading to the termination of DNA elongation and subsequent inhibition of DNA synthesis.[2]

While the primary mechanism is DNA chain termination, it is also hypothesized that this compound and its metabolites may interfere with other cellular processes, including signaling pathways involved in cell cycle regulation and apoptosis. The depletion of the natural dCTP pool due to competition from 3'-dCTP could also contribute to its cytotoxic effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of this compound's biological activity. The following sections provide representative protocols for key experiments.

Cell Culture and Maintenance

-

Cell Lines: CCRF-CEM, L1210, P388, and S-180 cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

-

Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Compound Treatment: After 24 hours of incubation, add serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its ED50 value for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins and can be employed to investigate the effect of this compound on signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., proteins involved in DNA damage response like γH2AX, or apoptosis-related proteins like cleaved caspase-3 and PARP). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound's Action

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for determining the ED50 of this compound.

Logical Relationship of Cellular Effects

Caption: Interplay of cellular events induced by this compound.

Conclusion

This compound demonstrates significant in vitro antiproliferative activity against a range of cancer cell lines, primarily through the inhibition of DNA synthesis via chain termination. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this nucleoside analog. Future studies should focus on elucidating its effects on specific signaling pathways and its potential for combination therapies to enhance its anticancer efficacy. The methodologies and conceptual frameworks presented in this guide are intended to facilitate a standardized and comprehensive approach to the in vitro evaluation of this compound and similar compounds.

References

- 1. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

3'-Deoxycytidine as a purine nucleoside analogue

An In-depth Technical Guide on 3'-Deoxycytidine: A Pyrimidine Nucleoside Analogue

A Note on Chemical Classification

It is imperative to begin this guide with a crucial clarification regarding the chemical classification of this compound. The topic requested refers to it as a "purine nucleoside analogue." However, this is chemically incorrect. This compound is, in fact, a pyrimidine nucleoside analogue . This distinction is fundamental to understanding its mechanism of action and its interaction with cellular machinery. Nucleosides are composed of a nitrogenous base and a five-carbon sugar. These bases are categorized into two main groups: purines (adenine and guanine), which have a two-ring structure, and pyrimidines (cytosine, thymine, and uracil), which have a single-ring structure. As this compound is a derivative of cytidine, it belongs to the pyrimidine family. This guide will proceed with the correct classification.

Introduction

This compound is a synthetic pyrimidine nucleoside analogue that has been a subject of interest in antiviral and anticancer research. Structurally, it is a derivative of the naturally occurring deoxycytidine, with the key modification being the absence of the hydroxyl group at the 3' position of the deoxyribose sugar moiety. This seemingly minor alteration has profound biological consequences, forming the basis of its therapeutic potential. Like many nucleoside analogues, this compound functions as a prodrug, requiring intracellular phosphorylation to its active triphosphate form. Once activated, it can interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, therapeutic applications, and the experimental methodologies used to evaluate its efficacy.

Mechanism of Action

The biological activity of this compound is contingent upon its intracellular conversion to this compound-5'-triphosphate (3'-dCTP). This metabolic activation is a three-step process catalyzed by cellular kinases.

-

Initial Phosphorylation: this compound is first phosphorylated to its monophosphate form (3'-dCMP) by deoxycytidine kinase (dCK).

-

Second Phosphorylation: 3'-dCMP is subsequently converted to its diphosphate form (3'-dCDP) by cytidylate kinase (CMPK).

-

Final Phosphorylation: Finally, 3'-dCDP is phosphorylated to the active triphosphate form (3'-dCTP) by nucleoside diphosphate kinase (NDPK).

The resulting 3'-dCTP acts as a competitive inhibitor and a chain-terminating substrate for DNA polymerases. During DNA replication, DNA polymerase incorporates 3'-dCTP into the growing DNA strand in place of the natural substrate, deoxycytidine triphosphate (dCTP). Because 3'-dCTP lacks the 3'-hydroxyl group necessary for the formation of the next 5'-3' phosphodiester bond, further elongation of the DNA chain is terminated. This leads to the accumulation of truncated DNA fragments, triggering cell cycle arrest and apoptosis.

Interestingly, research has also shown that 3'-dCTP can act as a competitive inhibitor of DNA-dependent RNA polymerases I and II, thereby affecting RNA synthesis.

Quantitative Data

The following tables summarize the available quantitative data for the in vitro activity and pharmacokinetic properties of this compound and its closely related analogue, 2',3'-dideoxycytidine (ddC). It is important to note that specific pharmacokinetic data for this compound is limited in publicly available literature.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| CCRF-CEM | Human T-cell lymphoblast-like | ED50 | 25 | [1] |

| L1210 | Mouse lymphocytic leukemia | ED50 | 5 | [1] |

| P388 | Mouse lymphocytic leukemia | ED50 | 2.5 | [1] |

| S-180 | Mouse sarcoma | ED50 | 15 | [1] |

Table 2: In Vitro Enzyme Inhibition by this compound-5'-Triphosphate (3'-dCTP)

| Enzyme | Natural Substrate | Parameter | Value (µM) | Reference |

| DNA-dependent RNA Polymerase I/II | CTP | Ki | 3.0 | [2] |

Note: The study was conducted using enzymes purified from Dictyostelium discoideum.

Table 3: Pharmacokinetic Parameters of 2',3'-Dideoxycytidine (ddC) in Humans

| Parameter | Value | Unit | Reference |

| Plasma Half-life (t½) | 1.2 | hours | |

| Oral Bioavailability | 88 | % | |

| Total Body Clearance | 227 | mL/min/m² | |

| Volume of Distribution (Vd) | 0.54 | L/kg | |

| Urinary Excretion (unchanged) | 75 | % |

Note: This data is for the closely related analogue 2',3'-dideoxycytidine (ddC) and is provided for comparative purposes due to the limited availability of pharmacokinetic data for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Synthesis of this compound (General Method)

The synthesis of 3'-deoxy pyrimidine nucleosides can be achieved through various multi-step chemical processes. A common approach involves the modification of a starting cytidine or deoxycytidine molecule. One generalized method involves the following conceptual steps:

-

Protection of Functional Groups: The 5' and N4 amino groups of the starting cytidine derivative are protected using appropriate protecting groups (e.g., dimethoxytrityl (DMT) for the 5'-hydroxyl and benzoyl for the N4-amino) to prevent unwanted side reactions.

-

Modification of the 3'-Hydroxyl Group: The 3'-hydroxyl group is targeted for removal. This can be achieved through a series of reactions, such as conversion to a good leaving group (e.g., a tosylate or mesylate) followed by a reduction reaction.

-

Deprotection: The protecting groups are removed to yield the final this compound product.

-

Purification: The final product is purified using techniques such as column chromatography and crystallization.

For a detailed, specific synthetic protocol, it is recommended to consult primary literature, such as the synthesis of 3'-thio-2',3'-dideoxycytidine which shares similar principles.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO or PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: DNA Fragmentation (Ladder) Assay

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples. These fragments can be visualized as a "ladder" on an agarose gel.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100)

-

RNase A solution (10 mg/mL)

-

Proteinase K solution (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

3 M Sodium acetate, pH 5.2

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Agarose

-

TAE or TBE buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

DNA size marker (ladder)

-

Gel electrophoresis system and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge the cell suspension to obtain a cell pellet. Wash the pellet with PBS.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

-

Removal of Cellular Debris: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 20 minutes to pellet high molecular weight DNA and cellular debris. The fragmented DNA will be in the supernatant.

-

RNA and Protein Digestion: Transfer the supernatant to a new tube. Add RNase A and incubate at 37°C for 1 hour. Then, add Proteinase K and incubate at 50°C for at least 1.5 hours or overnight.

-

DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

-

DNA Precipitation: Precipitate the DNA from the aqueous phase by adding sodium acetate and ice-cold 100% ethanol. Incubate at -20°C or -80°C.

-

DNA Pellet Washing: Centrifuge to pellet the DNA. Wash the pellet with 70% ethanol.

-

DNA Resuspension: Air-dry the pellet and resuspend it in a small volume of TE buffer.

-

Agarose Gel Electrophoresis: Prepare a 1.5-2.0% agarose gel containing a DNA stain. Load the DNA samples mixed with loading dye into the wells. Also, load a DNA size marker.

-

Visualization: Run the gel at a low voltage to achieve good separation of the fragments. Visualize the DNA under UV light. Apoptotic cells will show a characteristic ladder pattern.

Conclusion

This compound, a pyrimidine nucleoside analogue, demonstrates significant potential as an anticancer and antiviral agent due to its ability to act as a chain terminator of DNA synthesis and an inhibitor of RNA polymerases. Its efficacy is dependent on intracellular phosphorylation to its active triphosphate form. While the available quantitative data, particularly for its in vivo pharmacokinetics, is somewhat limited and often supplemented by data from its close analogues, the in vitro studies clearly establish its mechanism of action and cytotoxic potential against various cancer cell lines. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel nucleoside analogues. Future research should focus on obtaining more comprehensive in vivo data to better understand its therapeutic window and potential for clinical development.

References

Early research on 3'-Deoxycytidine antiviral effects

An In-depth Technical Guide to the Early Antiviral Research of 3'-Deoxycytidine

Introduction

This compound, more commonly known in early literature as 2',3'-dideoxycytidine (ddC), is a pioneering synthetic nucleoside analogue that played a critical role in the development of antiviral therapies. As an analogue of the natural nucleoside deoxycytidine, its structure is characterized by the absence of the hydroxyl group at the 3' position of the deoxyribose sugar moiety. This seemingly minor modification is the cornerstone of its potent antiviral activity, particularly against retroviruses like the Human Immunodeficiency Virus (HIV).[1][2] Early research in the 1980s identified ddC as a powerful inhibitor of viral replication in vitro, leading to its investigation as a therapeutic agent for Acquired Immunodeficiency Syndrome (AIDS).[1] This guide provides a detailed overview of the foundational research into the antiviral effects of this compound, focusing on its mechanism of action, quantitative antiviral activity, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Obligate Chain Termination

The antiviral activity of this compound is predicated on its function as a competitive inhibitor and a chain terminator of viral reverse transcriptase.[3][4] Lacking the 3'-hydroxyl (3'-OH) group, which is essential for forming the 3'-5' phosphodiester bond that extends a DNA chain, ddC effectively halts the viral DNA synthesis process.

The process unfolds in several key steps:

-

Cellular Uptake and Anabolism: this compound, as a prodrug, is transported into the host cell.

-

Phosphorylation: Inside the cell, host cellular kinases sequentially phosphorylate ddC to its monophosphate (ddCMP), diphosphate (ddCDP), and finally to its active triphosphate form, 2',3'-dideoxycytidine triphosphate (ddCTP).

-

Competitive Inhibition: The active ddCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of the viral reverse transcriptase.

-

Incorporation and Chain Termination: Upon incorporation into the nascent viral DNA strand, the absence of a 3'-OH group on the ddC molecule prevents the addition of the next nucleotide, thereby terminating the elongation of the DNA chain prematurely.

Quantitative Antiviral Activity

Early in vitro studies established the potent activity of this compound against HIV and Hepatitis B Virus (HBV). The data from these foundational experiments are summarized below.

| Virus | Cell Line | Assay Endpoint | Efficacy (EC₅₀/IC₅₀) in µM | Reference |

| HIV-1 | Human Peripheral Blood Mononuclear (PBM) Cells | Reverse Transcriptase Activity | 0.6 | |

| HBV | HepG2 2.2.15 Cells | Viral DNA Replication | Potent Inhibition (EC₅₀ not specified) |

Note: Early studies often reported potent activity without specifying an exact EC₅₀ value, as seen with HBV. The focus was on demonstrating a significant inhibitory effect compared to other compounds.

Key Experimental Protocols

The evaluation of this compound's antiviral effects relied on specific cell-based assays. The methodologies for two key viral targets are detailed below.

Anti-HIV Activity Assay

The primary method for assessing anti-HIV activity involved infecting susceptible human T-cell lines or peripheral blood mononuclear (PBM) cells and measuring the inhibition of viral replication.

Methodology:

-

Cell Culture: Human PBM cells are isolated and cultured in appropriate growth medium.

-

Viral Infection: The cultured cells are infected with a known titer of HIV-1.

-

Drug Treatment: Immediately after infection, the cells are treated with various concentrations of this compound. Control groups include untreated infected cells and uninfected cells.

-

Incubation: The treated and control cells are incubated for a period of several days to allow for viral replication.

-

Endpoint Measurement: The cell supernatant is harvested at the end of the incubation period. The level of viral replication is quantified by measuring the activity of the reverse transcriptase enzyme or by quantifying viral proteins like the p24 antigen.

-

Data Analysis: The concentration of this compound that inhibits 50% of viral replication (IC₅₀) is calculated from the dose-response curve.

Anti-HBV Activity Assay

For evaluating activity against Hepatitis B Virus, researchers utilized a specific human hepatoblastoma cell line (HepG2 2.2.15) that is chronically transfected with the HBV genome and actively secretes viral particles.

Methodology:

-

Cell Culture: HepG2 2.2.15 cells are seeded in culture plates and allowed to adhere.

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. The medium and drug are replenished every few days.

-

Incubation: The cells are incubated for an extended period (e.g., 8-10 days) to assess the impact on viral production.

-

Sample Collection: At specified time points, the cell culture supernatant is collected.

-

Endpoint Measurement: Viral DNA is extracted from the supernatant. The amount of HBV DNA is quantified using methods like Southern blot hybridization or, in later studies, quantitative PCR. This measurement reflects the rate of viral particle secretion.

-

Data Analysis: The effective concentration that reduces viral DNA production by 50% (EC₅₀) is determined.

Toxicity and Selectivity

A critical aspect of early research was evaluating the compound's toxicity to host cells. While this compound showed potent antiviral activity, it also exhibited serious toxic effects in early clinical studies. This toxicity limited its therapeutic potential and spurred the development of alternative nucleoside analogues with improved safety profiles. The selectivity of an antiviral compound is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). A higher SI value indicates a more favorable therapeutic window.

Conclusion

The early research on this compound was a landmark in antiviral drug development. It validated the mechanism of chain termination by 3'-deoxynucleosides as a highly effective strategy against viral reverse transcriptases. The in vitro experiments conclusively demonstrated its potent inhibitory effects against HIV-1 and HBV. However, the significant host cell toxicity associated with the compound highlighted the critical need for a high therapeutic index in antiviral agents. The foundational knowledge gained from studying this compound paved the way for the design and synthesis of subsequent generations of safer and more effective nucleoside analogue antivirals that form the backbone of modern anti-retroviral therapy.

References

- 1. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

The Core Mechanism of 3'-Deoxycytidine in Halting DNA Chain Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxycytidine, a nucleoside analog, and its phosphorylated active form, this compound triphosphate (3'-dCTP or ddCTP), are potent inhibitors of DNA synthesis. Their mechanism of action lies in their ability to act as chain terminators during DNA elongation. Lacking the crucial 3'-hydroxyl group necessary for the formation of a phosphodiester bond, the incorporation of 3'-dCTP into a growing DNA strand by a DNA polymerase effectively halts further extension. This principle of chain termination is not only a fundamental tool in molecular biology, notably in Sanger DNA sequencing, but also a cornerstone in the development of antiviral and anticancer therapeutics. This technical guide provides an in-depth exploration of the molecular basis of this compound's inhibitory function, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key pathways and workflows.

Introduction

DNA polymerases are the architects of DNA replication and repair, meticulously adding deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl end of a growing DNA strand. This process is fundamental to life, ensuring the faithful transmission of genetic information. The introduction of nucleoside analogs that mimic natural dNTPs but lack the 3'-OH group represents a powerful strategy to disrupt this process. This compound is a prime example of such a molecule. Once inside the cell, it is metabolically converted to its active triphosphate form, 3'-dCTP, which can then be recognized by DNA polymerases as a substrate. However, its incorporation leads to the irreversible termination of DNA chain elongation, ultimately triggering cellular responses such as apoptosis. Understanding the intricacies of this mechanism is vital for its application in research and medicine.

Mechanism of Action: Competitive Inhibition and Chain Termination

The inhibitory effect of this compound is a two-step process involving cellular activation followed by competitive inhibition and chain termination at the level of DNA polymerases.

Cellular Uptake and Phosphorylation

This compound enters the cell through nucleoside transporters. To become active, it must be phosphorylated to its triphosphate form, 3'-dCTP. This multi-step phosphorylation is initiated by deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. The efficiency of this phosphorylation can vary between different cell types and is a critical determinant of the analog's potency.

Figure 1. Cellular uptake and phosphorylation pathway of this compound.

Inhibition of DNA Polymerase and Chain Termination

Once formed, 3'-dCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases. Upon incorporation into the nascent DNA strand opposite a guanine base in the template, the absence of a 3'-hydroxyl group on the sugar moiety of 3'-dCTP prevents the formation of the subsequent 5' to 3' phosphodiester bond. This leads to the immediate and irreversible termination of DNA chain elongation.

Figure 2. Comparison of normal DNA elongation and chain termination by 3'-dCTP.

Quantitative Data on Inhibition

The inhibitory potential of 3'-dCTP and its analogs varies among different DNA polymerases. This differential sensitivity is crucial for the development of selective antiviral and anticancer therapies. The following table summarizes key quantitative data for 3'-dCTP analogs against various human DNA polymerases. Data for 3'-dCTP itself is limited in the literature, therefore data from structurally similar and functionally equivalent analogs are presented.

| Compound | DNA Polymerase | Ki (µM) | Inhibition Type | Reference |

| L-OddCTP | α (alpha) | 6.0 | Competitive | [1] |

| L-OddCTP | β (beta) | 3.0 | Competitive | [1] |

| L-OddCTP | γ (gamma) | 0.014 | Competitive | [1] |

| L-OddCTP | δ (delta) | 1.9 | Competitive | [1] |

| L-OddCTP | ε (epsilon) | 0.4 | Competitive | [1] |

| 3TC 5'-triphosphate | β (beta) | 18.7 | Competitive | |

| 3TC 5'-triphosphate | γ (gamma) | 15.8 ± 0.8 | Competitive | |

| ddTTP | α (alpha) | > 200 | Competitive | |

| ddTTP | β (beta) | < 2 | Competitive |

L-OddCTP (L-1,3-dioxolane-cytidine triphosphate) and 3TC 5'-triphosphate (Lamivudine triphosphate) are analogs of 3'-dCTP. ddTTP (2',3'-dideoxythymidine 5'-triphosphate) is a related chain-terminating dideoxynucleotide.

Experimental Protocols

In Vitro DNA Polymerase Inhibition Assay

This assay determines the inhibitory activity of a compound against a specific DNA polymerase.

Objective: To determine the IC50 and/or Ki of 3'-dCTP for a specific DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α, β, γ, δ, or ε)

-

Activated DNA template-primer (e.g., calf thymus DNA activated by DNase I)

-

Reaction buffer (containing Tris-HCl, MgCl2, KCl, and DTT)

-

dNTP mix (dATP, dGTP, dTTP, and [³H]-dCTP)

-

3'-dCTP stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all dNTPs except dCTP.

-

Add varying concentrations of the inhibitor (3'-dCTP) to the reaction tubes.

-

Initiate the reaction by adding the DNA polymerase and [³H]-dCTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA on ice.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 3'-dCTP and determine the IC50 value. For Ki determination, perform the assay at multiple substrate (dCTP) concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Figure 3. General workflow for an in vitro DNA polymerase inhibition assay.

Sanger Sequencing using ddCTP

This method utilizes the chain-terminating property of dideoxynucleoside triphosphates (ddNTPs), including ddCTP, to determine the sequence of a DNA template.

Objective: To determine the nucleotide sequence of a DNA fragment.

Materials:

-

Single-stranded DNA template

-

DNA primer complementary to the template

-

DNA polymerase (e.g., Klenow fragment or Taq polymerase)

-

All four dNTPs (dATP, dGTP, dCTP, dTTP)

-

Four separate reaction tubes, each containing one of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP)

-

A radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled ddNTPs

-

Polyacrylamide gel for electrophoresis

-

Urea (for denaturing gel)

-

Autoradiography film or fluorescence detector

Protocol:

-

Anneal the primer to the single-stranded DNA template.

-

Divide the primer-template solution into four separate reaction tubes labeled 'G', 'A', 'T', and 'C'.

-

To each tube, add DNA polymerase and all four dNTPs (one of which is labeled).

-

To the 'G' tube, add a small amount of ddGTP. To the 'A' tube, add ddATP. To the 'T' tube, add ddTTP. To the 'C' tube, add ddCTP.

-

Incubate the reactions to allow for DNA synthesis and chain termination.

-

Stop the reactions and denature the DNA fragments.

-

Load the samples from the four reaction tubes into separate lanes of a denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the DNA fragments by size.

-

Visualize the fragments by autoradiography or fluorescence detection.

-

Read the DNA sequence from the bottom of the gel upwards, across the four lanes.

Resistance Mechanisms

A primary mechanism of resistance to this compound and its analogs is the alteration of the deoxycytidine kinase (dCK) enzyme. Mutations in the dCK gene can lead to a truncated or inactive enzyme, preventing the phosphorylation of the nucleoside analog to its active triphosphate form. Consequently, the drug cannot effectively inhibit DNA synthesis.

Conclusion

This compound is a powerful tool for inhibiting DNA chain elongation, with significant applications in both basic research and clinical settings. Its mechanism of action, centered on the lack of a 3'-hydroxyl group, provides a clear and potent method for halting DNA synthesis. The effectiveness of this compound is dependent on its cellular uptake and phosphorylation, as well as the sensitivity of the target DNA polymerase. Understanding the quantitative aspects of its inhibitory activity and the potential for resistance is crucial for the continued development of novel therapeutics based on the principle of chain termination. The experimental protocols outlined in this guide provide a framework for the further investigation and application of this compound and other nucleoside analogs in the fields of molecular biology, virology, and oncology.

References

The Impact of 3'-Deoxycytidine on Pre-Ribosomal RNA in HeLa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosome biogenesis is a fundamental cellular process and a key target in cancer chemotherapy. The synthesis and processing of pre-ribosomal RNA (pre-rRNA) are critical, rate-limiting steps in this pathway. This technical guide explores the effect of the nucleoside analog 3'-Deoxycytidine on pre-rRNA in HeLa cells. While direct, in-depth studies on HeLa cells are limited, this document synthesizes available data from related systems and outlines detailed experimental protocols to investigate this interaction. The primary mechanism of action is hypothesized to be the inhibition of RNA Polymerase I by the triphosphate form of this compound, leading to a disruption of pre-rRNA synthesis and subsequent processing. This guide provides quantitative data from studies on other organisms, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Pre-Ribosomal RNA Processing in HeLa Cells

In human cells, including the HeLa cell line, the production of mature 18S, 5.8S, and 28S ribosomal RNAs (rRNAs) originates from a single, large 47S precursor molecule transcribed by RNA Polymerase I in the nucleolus. This 47S pre-rRNA undergoes a complex series of endonucleolytic and exonucleolytic cleavages and modifications to yield the mature rRNA species. These processing steps are highly regulated and involve a large number of small nucleolar RNAs (snoRNAs) and protein factors.

The major processing pathway of the 47S pre-rRNA in HeLa cells is a series of sequential cleavages that remove the 5' external transcribed spacer (5'-ETS), internal transcribed spacer 1 (ITS1), internal transcribed spacer 2 (ITS2), and the 3' external transcribed spacer (3'-ETS). The initial cleavage of the 47S pre-rRNA generates the 45S pre-rRNA, which is then further processed through several intermediate precursors, including the 41S, 32S, and 21S pre-rRNAs, ultimately leading to the mature 18S, 5.8S, and 28S rRNAs.

Proposed Mechanism of Action of this compound

This compound, a cytidine analog lacking the 3'-hydroxyl group, is predicted to interfere with pre-rRNA synthesis. Upon entering the cell, it is phosphorylated to its active triphosphate form, this compound 5'-triphosphate (3'-dCTP). It is hypothesized that 3'-dCTP acts as a competitive inhibitor of RNA Polymerase I, the enzyme responsible for transcribing the 47S pre-rRNA gene. By competing with the natural substrate, cytidine triphosphate (CTP), 3'-dCTP can be incorporated into the nascent pre-rRNA chain. The absence of a 3'-hydroxyl group on the incorporated 3'-dCMP would then lead to chain termination, halting further elongation of the pre-rRNA transcript.

While direct evidence in HeLa cells is not extensively documented in publicly available literature, studies on other organisms support this mechanism. For instance, research on purified DNA-dependent RNA polymerases I and II from Dictyostelium discoideum has demonstrated that 3'-dCTP strongly and competitively inhibits the incorporation of CTP into RNA[1][2][3].

Quantitative Data

| Enzyme | Substrate | Apparent Km (µM) | Inhibitor | Apparent Ki (µM) | Type of Inhibition | Organism |

| RNA Polymerase I | CTP | 6.3 | 3'-dCTP | 3.0 | Competitive | Dictyostelium discoideum |

Experimental Protocols

To investigate the effect of this compound on pre-ribosomal RNA in HeLa cells, the following detailed experimental protocols are proposed.

Cell Culture and Treatment

-

Cell Line: HeLa S3 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed HeLa cells in appropriate culture vessels. Once they reach 70-80% confluency, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 2, 4, 8, 12, 24 hours). A vehicle control (e.g., sterile PBS or DMSO, depending on the solvent for this compound) should be run in parallel.

Metabolic Labeling of Pre-rRNA

This method allows for the specific analysis of newly synthesized RNA.

-

Pre-incubation: Prior to labeling, incubate the this compound-treated and control HeLa cells in phosphate-free DMEM for 1 hour to deplete intracellular phosphate pools.

-

Labeling: Add [32P]orthophosphate (e.g., 100 µCi/mL) to the phosphate-free medium and incubate for a defined pulse period (e.g., 30 minutes to 2 hours).

-

Chase (Optional): To follow the processing of the labeled pre-rRNA, the radioactive medium can be removed, and the cells washed with PBS and then incubated in complete DMEM containing an excess of unlabeled phosphate for various chase periods (e.g., 0, 30, 60, 120 minutes).

-

RNA Extraction: Following the labeling (and chase), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA according to the manufacturer's protocol.

Northern Blot Analysis of Pre-rRNA

This technique is used to separate and identify specific RNA molecules.

-

RNA Denaturation and Electrophoresis: Denature the extracted total RNA (e.g., 5-10 µg per lane) and separate it on a large denaturing agarose gel (e.g., 1.2% agarose, 1x MOPS, 2.2 M formaldehyde).

-

RNA Transfer: Transfer the separated RNA to a positively charged nylon membrane (e.g., Hybond-N+) by capillary transfer overnight.

-

UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.

-

Probe Labeling: Use specific oligonucleotide probes complementary to different regions of the 47S pre-rRNA (e.g., 5'-ETS, ITS1, ITS2) labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer and then hybridize with the labeled probe overnight at an appropriate temperature (e.g., 42°C).

-

Washing: Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe.

-

Detection: Expose the membrane to a phosphor screen and visualize the radioactive bands using a phosphor imager. The intensity of the bands corresponding to different pre-rRNA species can be quantified.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Pre-rRNA processing pathway in HeLa cells.

Caption: Proposed mechanism of this compound action.

Caption: Experimental workflow for analysis.

Conclusion

While direct and comprehensive studies on the effect of this compound on pre-ribosomal RNA in HeLa cells are not extensively available, existing evidence from related systems strongly suggests a mechanism involving the inhibition of RNA Polymerase I-mediated transcription. The provided experimental protocols offer a robust framework for elucidating the precise effects of this compound on pre-rRNA synthesis and processing in a human cancer cell line. Further research in this area is warranted to fully understand the potential of this compound as a modulator of ribosome biogenesis and its therapeutic implications.

References

- 1. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of 3'-Deoxycytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxycytidine (3'-dCyd) is a nucleoside analogue with demonstrated potential in antiviral and anticancer therapies. Its efficacy is critically dependent on its transport into target cells and subsequent intracellular metabolism to its active triphosphate form. This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, offering insights for researchers and professionals in drug development. We detail the transport mechanisms, enzymatic conversions, and catabolic routes, supported by quantitative data from studies on 3'-dCyd and closely related analogues. Furthermore, this guide presents detailed experimental protocols for studying these processes and visualizes the key pathways and workflows using logical diagrams.

Cellular Uptake of this compound

The entry of this compound into cells is a critical first step for its pharmacological activity. As a hydrophilic molecule, it cannot freely diffuse across the cell membrane and relies on specialized protein channels known as nucleoside transporters. The two major families of nucleoside transporters involved are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).

1.1. Equilibrative Nucleoside Transporters (ENTs)

1.2. Concentrative Nucleoside Transporters (CNTs)

CNTs are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient. This active transport mechanism allows for the accumulation of nucleosides within the cell. The CNT family consists of three main members: CNT1, CNT2, and CNT3. CNT1 is selective for pyrimidine nucleosides, while CNT2 transports purine nucleosides, and CNT3 transports both. Therefore, CNT1 and CNT3 are the primary candidates for the active uptake of this compound.

Table 1: Kinetic Parameters of Deoxycytidine Transport by Human Concentrative Nucleoside Transporters (hCNTs)

| Transporter | Substrate | Apparent Km (μM) |

| hCNT1 | 2'-Deoxycytidine | 141[2] |

| hCNT3 | 2'-Deoxycytidine | 34.4[2] |

Note: This data is for 2'-deoxycytidine and serves as an estimate for this compound.

Intracellular Metabolism of this compound

Once inside the cell, this compound must be converted to its active triphosphate form, this compound triphosphate (3'-dCTP), to exert its therapeutic effects. This process involves a series of phosphorylation steps catalyzed by intracellular kinases. The metabolic pathway also includes catabolic enzymes that can inactivate the compound.

2.1. Anabolic Pathway: Phosphorylation Cascade

The anabolic conversion of this compound is a three-step phosphorylation process:

-

Monophosphorylation: The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (3'-dCMP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK) [3][4]. Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway and is crucial for the activation of many nucleoside analogue prodrugs.

-

Diphosphorylation: 3'-dCMP is subsequently phosphorylated to this compound diphosphate (3'-dCDP) by pyrimidine nucleoside monophosphate kinase (UMP-CMP kinase).

-

Triphosphorylation: The final step is the conversion of 3'-dCDP to the active metabolite, this compound triphosphate (3'-dCTP), by nucleoside diphosphate kinase (NDPK).

The active 3'-dCTP can then act as a competitive inhibitor of DNA polymerases or be incorporated into growing DNA chains, leading to chain termination and inhibition of DNA synthesis.

Diagram 1: Anabolic Pathway of this compound

Caption: The phosphorylation cascade of this compound to its active triphosphate form.

2.2. Catabolic Pathway

The catabolism of deoxycytidine, and likely this compound, primarily involves deamination.

-

Deamination: Cytidine deaminase (CDA) can convert deoxycytidine to deoxyuridine. This is a critical step in pyrimidine catabolism. The resulting deoxyuridine can be further metabolized. While direct evidence for this compound deamination is limited, it is a plausible catabolic route.

The balance between the anabolic and catabolic pathways is a key determinant of the intracellular concentration of the active 3'-dCTP and, consequently, the therapeutic efficacy of this compound.

Diagram 2: Simplified Catabolic Pathway of Deoxycytidine

Caption: The catabolic degradation of deoxycytidine.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound.

3.1. Cellular Uptake Assay

This protocol is designed to quantify the uptake of radiolabeled this compound into cultured cells.

Materials:

-

Cultured cells of interest

-

Radiolabeled [3H]-3'-Deoxycytidine

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Inhibitors of nucleoside transporters (e.g., nitrobenzylthioinosine (NBMPR) for ENTs, and specific inhibitors for CNTs if available)

-

Scintillation fluid and counter

-

96-well plates

-

Vacuum filtration system with glass fiber filters

Procedure:

-

Seed cells in 96-well plates and grow to near confluence.

-

On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.

-

Add assay buffer containing the desired concentration of unlabeled this compound (for competition assays) or transport inhibitors. Incubate for a predetermined time (e.g., 10-30 minutes).

-

Initiate uptake by adding assay buffer containing [3H]-3'-Deoxycytidine to each well.

-

Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in parallel wells to normalize the uptake data.

3.2. Analysis of Intracellular Metabolites by HPLC

This protocol outlines the extraction and analysis of this compound and its phosphorylated metabolites from cell culture.

Materials:

-

Cultured cells treated with this compound

-

Ice-cold 60% methanol

-

Perchloric acid (PCA) or trichloroacetic acid (TCA)

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase or anion-exchange)

-

Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

-

Standards for this compound, 3'-dCMP, 3'-dCDP, and 3'-dCTP

Procedure:

-

After incubating cells with this compound, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract the intracellular metabolites by adding ice-cold 60% methanol and scraping the cells.

-

Centrifuge the cell extract to pellet the debris.

-

To separate the phosphorylated metabolites, the supernatant can be further treated with PCA or TCA to precipitate proteins, followed by neutralization.

-

Analyze the supernatant containing the metabolites by HPLC.

-

The separation of this compound and its phosphorylated forms is typically achieved using an anion-exchange column or a reverse-phase column with an ion-pairing agent in the mobile phase.

-

Quantify the metabolites by comparing the peak areas to those of known standards.

3.3. Deoxycytidine Kinase (dCK) Activity Assay

This assay measures the activity of dCK in cell lysates by quantifying the phosphorylation of a radiolabeled substrate.

Materials:

-

Cell lysate

-

Radiolabeled [3H]-deoxycytidine or [3H]-3'-Deoxycytidine

-

Reaction buffer (containing Tris-HCl, MgCl2, ATP, and a reducing agent like DTT)

-

DE-81 ion-exchange filter paper

-

Wash buffers (e.g., ammonium formate and ethanol)

-

Scintillation counter

Procedure:

-

Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.

-

Set up the reaction mixture containing the cell lysate, reaction buffer, and ATP.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper.

-

Wash the filter papers extensively with ammonium formate and then with ethanol to remove the unphosphorylated substrate. The phosphorylated product will remain bound to the filter paper.

-

Dry the filter papers and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of phosphorylated product formed per unit time per amount of protein in the lysate.

Diagram 3: Experimental Workflow for Studying this compound Metabolism

Caption: A typical workflow for investigating the cellular pharmacology of this compound.

Conclusion

The cellular uptake and metabolism of this compound are complex processes that are fundamental to its therapeutic action. A thorough understanding of the transporters and enzymes involved is essential for optimizing its clinical use and for the development of novel, more effective nucleoside analogues. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the therapeutic potential of this compound and related compounds. Further research is warranted to elucidate the specific kinetic parameters of this compound with its transport and metabolic proteins, which will enable a more precise prediction of its cellular pharmacology.

References

- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

3'-Deoxycytidine: A Selective Inhibitor of DNA Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Deoxycytidine (3'-dC) is a nucleoside analog that serves as a potent and selective inhibitor of DNA synthesis. Following intracellular phosphorylation to its active triphosphate form (3'-dCTP), it acts as a chain terminator during DNA replication. This guide provides a comprehensive overview of the mechanism of action, cellular metabolism, and biological effects of this compound. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and diagrams illustrating its molecular pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect on DNA synthesis through a well-defined mechanism of action that involves intracellular activation and subsequent interference with the DNA elongation process.

Cellular Uptake and Metabolic Activation

This compound enters the cell via nucleoside transporters. Once inside, it is phosphorylated by deoxycytidine kinase (dCK) to this compound monophosphate (3'-dCMP). Subsequent phosphorylations by other cellular kinases convert 3'-dCMP into this compound diphosphate (3'-dCDP) and finally to the active form, this compound triphosphate (3'-dCTP). This metabolic activation is a critical prerequisite for its cytotoxic activity.

Metabolic activation of this compound.

Chain Termination of DNA Synthesis

The active metabolite, 3'-dCTP, is a structural analog of the natural deoxycytidine triphosphate (dCTP). During DNA replication, DNA polymerases can incorporate 3'-dCMP into the growing DNA strand. However, because 3'-dCMP lacks a hydroxyl group at the 3' position of the deoxyribose sugar, the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate is prevented. This leads to the termination of DNA chain elongation, resulting in DNA fragmentation and the induction of apoptosis.[1]

DNA chain termination by 3'-dCTP.

Quantitative Data

The inhibitory activity of this compound and its triphosphate form has been quantified against various cancer cell lines and DNA polymerases.

In Vitro Cytotoxicity

The effective dose 50 (ED50) values of this compound have been determined in several cancer cell lines, demonstrating its significant anticancer activity.[2]

| Cell Line | Cancer Type | ED50 (µM) |

| CCRF-CEM | Leukemia | 25 |

| L1210 | Leukemia | 5 |

| P388 | Leukemia | 2.5 |

| S-180 | Sarcoma | 15 |

Enzyme Inhibition Kinetics

The triphosphate form, 3'-dCTP, and its analogs competitively inhibit various DNA and RNA polymerases. The Michaelis constant (Km) and inhibition constant (Ki) values provide insight into the affinity of the inhibitor for the enzyme.

| Enzyme | Substrate | Km (µM) | Inhibitor | Ki (µM) | Reference |

| RNA Polymerase I & II | CTP | 6.3 | 3'-dCTP | 3.0 | [3] |

| RNA Polymerase I & II | UTP | 6.3 | 3'-dUTP | 2.0 | [3] |

Note: Data for DNA polymerases with 3'-dCTP is limited; however, the closely related 2',3'-dideoxycytidine triphosphate (ddCTP) shows competitive inhibition with dCTP.

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound triphosphate (3'-dCTP) on DNA polymerase activity.

Objective: To determine the IC50 and/or Ki of 3'-dCTP for a specific DNA polymerase.

Materials:

-

Purified DNA polymerase

-

Activated calf thymus DNA (or a specific primer-template)

-